BenchChemオンラインストアへようこそ!

ZLWH-23

Alzheimer's Disease Neurodegeneration Multi-Target-Directed Ligands

Select ZLWH-23 for its unique dual-pathway modulation, combining symptomatic AChE inhibition with disease-modifying GSK-3β targeting. Its 77-fold AChE/BChE selectivity minimizes peripheral toxicity, making it a superior tool over single-target agents for investigating Alzheimer's tau pathology and cholinergic function in preclinical studies.

Molecular Formula C30H32FN5O2
Molecular Weight 513.6 g/mol
Cat. No. B12415308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZLWH-23
Molecular FormulaC30H32FN5O2
Molecular Weight513.6 g/mol
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC=CC3=C2NC4=C3C=CC(=C4)C(=O)NCCC5CCN(CC5)CC6=CC=CC=C6F
InChIInChI=1S/C30H32FN5O2/c31-25-4-2-1-3-22(25)18-36-15-11-19(12-16-36)9-13-33-29(37)21-7-8-23-24-10-14-32-28(27(24)34-26(23)17-21)35-30(38)20-5-6-20/h1-4,7-8,10,14,17,19-20,34H,5-6,9,11-13,15-16,18H2,(H,33,37)(H,32,35,38)
InChIKeyAMLAWNFGPZNOOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for ZLWH-23 (CAS: 2765251-12-3): A Dual AChE/GSK-3β Inhibitor for Alzheimer's Disease Research


The compound 1-(cyclopropanecarbonylamino)-N-[2-[1-[(2-fluorophenyl)methyl]piperidin-4-yl]ethyl]-9H-pyrido[3,4-b]indole-7-carboxamide, commonly designated ZLWH-23 (CAS: 2765251-12-3) , belongs to the class of β-carboline (pyrido[3,4-b]indole) derivatives. It has been characterized as a dual-target small molecule that simultaneously inhibits acetylcholinesterase (AChE) and glycogen synthase kinase-3 beta (GSK-3β) [1]. Its molecular formula is C30H32FN5O2, with a molecular weight of 513.61 g/mol [2]. It is exclusively supplied for non-human research purposes and is primarily utilized in preclinical studies exploring multi-target therapeutic strategies for Alzheimer's disease (AD) [1].

Why Standard AChE Inhibitors Cannot Substitute for ZLWH-23 in Dual-Pathway AD Models


Standard-of-care acetylcholinesterase (AChE) inhibitors such as donepezil, rivastigmine, and galantamine are not pharmacologically equivalent to ZLWH-23 and cannot serve as generic substitutes. These approved drugs are primarily designed to provide symptomatic relief by increasing synaptic acetylcholine levels [1]. In contrast, ZLWH-23 is a rationally designed, multi-target-directed ligand (MTDL) that simultaneously engages both symptomatic and disease-modifying pathways by directly inhibiting GSK-3β, a key kinase implicated in tau hyperphosphorylation and neurofibrillary tangle formation [2]. The presence of the cyclopropanecarbonylamino and 2-fluorobenzyl-piperidine moieties in ZLWH-23 confers a distinct selectivity profile for AChE over BChE and for GSK-3β over a broad panel of kinases, a profile not found in the aforementioned generic compounds [3]. Therefore, substituting ZLWH-23 with a single-target AChE inhibitor would confound experimental results by failing to recapitulate the intended dual-pathway modulation.

Quantitative Evidence for Differentiating ZLWH-23 in Alzheimer's Disease Research Procurement


Selective Dual-Target Inhibition: ZLWH-23 vs. Standard-of-Care AChE Inhibitors

ZLWH-23 is a dual-target inhibitor of AChE and GSK-3β [1]. It demonstrates potent inhibition of AChE with an IC50 of 0.27 µM and inhibition of GSK-3β with an IC50 of 6.78 µM [1]. In contrast, standard-of-care AChE inhibitors like donepezil, rivastigmine, and galantamine lack any reported direct inhibitory activity against GSK-3β [2].

Alzheimer's Disease Neurodegeneration Multi-Target-Directed Ligands

AChE Selectivity: ZLWH-23 vs. Butyrylcholinesterase (BChE) Inhibition Profile

ZLWH-23 displays marked selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE), with an IC50 of 0.27 µM for AChE compared to 20.82 µM for BChE, representing a 77-fold selectivity window [1]. This is in contrast to rivastigmine, a clinically used cholinesterase inhibitor which potently inhibits both AChE and BChE, with reported IC50 values in the low nanomolar range for both enzymes [2].

Cholinergic System Selectivity Drug Discovery

Kinase Selectivity Profile: ZLWH-23 vs. Multi-Kinase Inhibitors

ZLWH-23 demonstrates selectivity for GSK-3β over a panel of other kinases [1]. Its GSK-3β IC50 is 6.78 µM [2]. While the specific kinases and their respective inhibition percentages or IC50 values are not fully enumerated in the available data, the assertion of selectivity distinguishes it from broad-spectrum kinase inhibitors that would be unsuitable for targeted pathway analysis in AD models [1].

Kinase Profiling Selectivity GSK-3β

Functional Effect in a Cellular Tauopathy Model: ZLWH-23 Reduces Tau Hyperphosphorylation

In a Tau (P301L) 293T cell model, which expresses a mutant form of tau linked to frontotemporal dementia, ZLWH-23 demonstrated efficient reduction of tau hyperphosphorylation at the Ser-396 site [1]. The baseline level of phosphorylation in this model is elevated due to the mutation, and the effect was observed following treatment with ZLWH-23 [1].

Tauopathy Cellular Model Neurodegeneration

Potency Comparison: ZLWH-23 vs. Another Dual AChE/GSK-3β Inhibitor (PJ17)

When compared to PJ17, another reported dual AChE/GSK-3β inhibitor, ZLWH-23 exhibits a distinct potency profile [1]. ZLWH-23 is a more potent AChE inhibitor (IC50 = 0.27 µM) than PJ17 (IC50 = 8.84 µM) [1]. Conversely, PJ17 is slightly more potent against GSK-3β (IC50 = 4.19 µM) than ZLWH-23 (IC50 = 6.78 µM) [1].

Multi-Target-Directed Ligands Potency Alzheimer's Disease

Physicochemical Properties: Predicted logP and Lipinski Compliance of ZLWH-23

The predicted partition coefficient (XLogP3-AA) for ZLWH-23 is 4.3, indicating moderate lipophilicity [1]. With a molecular weight of 513.6 g/mol and 3 hydrogen bond donors, it meets several key criteria of Lipinski's Rule of Five, suggesting favorable drug-like properties [1]. Its core scaffold, 1-(cyclopropanecarbonylamino)-9H-pyrido[3,4-b]indole-7-carboxamide, has a molecular weight of 294.3 g/mol and a logP of 2.16 [2], demonstrating that the added piperidine-fluorobenzyl moiety significantly increases both size and lipophilicity.

Drug-likeness Physicochemical Properties CNS Drug Discovery

Recommended Application Scenarios for ZLWH-23 in Preclinical Alzheimer's Research


Investigating Multi-Target Therapeutic Strategies for Alzheimer's Disease

ZLWH-23 is an ideal tool compound for investigating the therapeutic hypothesis that simultaneous inhibition of AChE and GSK-3β offers superior efficacy in Alzheimer's disease (AD) compared to single-target approaches. Its dual inhibitory profile allows researchers to study the combined effect of restoring cholinergic neurotransmission and directly addressing tau pathology in relevant in vitro and in vivo AD models [1]. The quantitative data on its dual potency (AChE IC50 = 0.27 µM; GSK-3β IC50 = 6.78 µM) [2] provides a clear basis for dosing and interpreting results in such studies.

Studying Selective AChE Inhibition in CNS Models with Reduced Peripheral Side Effect Liability

Researchers focusing on central cholinergic function and aiming to minimize potential peripheral side effects mediated by butyrylcholinesterase (BChE) inhibition should select ZLWH-23. Its 77-fold selectivity for AChE over BChE (AChE IC50 = 0.27 µM vs. BChE IC50 = 20.82 µM) [2] makes it a superior tool compared to non-selective cholinesterase inhibitors like rivastigmine [3]. This selectivity profile is particularly valuable in chronic dosing studies and behavioral assays where peripheral cholinergic toxicity can be a confounding factor.

Assessing Functional Impact on Tau Pathology in Cellular Tauopathy Models

ZLWH-23 is well-suited for experiments designed to evaluate the downstream functional consequences of GSK-3β inhibition on tau pathology. Its demonstrated ability to efficiently reduce tau hyperphosphorylation at the Ser-396 site in a Tau (P301L) 293T cell model [4] validates its use in cellular assays aimed at understanding the link between kinase inhibition and tau aggregation or neuronal toxicity. This provides a disease-relevant functional readout that complements enzymatic inhibition data.

Benchmarking Novel Dual-Target Inhibitors in Early-Stage Drug Discovery

In medicinal chemistry programs aimed at discovering next-generation multi-target-directed ligands (MTDLs) for AD, ZLWH-23 serves as a valuable benchmark compound. Its well-defined dual inhibitory profile against AChE and GSK-3β [2], along with its selectivity data [1], provides a clear reference point for comparing the potency, selectivity, and physicochemical properties of novel synthesized analogs. Its activity profile against other dual inhibitors like PJ17 (AChE IC50 = 8.84 µM; GSK-3β IC50 = 4.19 µM) offers a comparative framework for structure-activity relationship (SAR) studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for ZLWH-23

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.